XCT790, chemically known as 3-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-acrylamide, is a synthetic small molecule categorized as an inverse agonist of the Estrogen-Related Receptor alpha (ERRα) [, , ].
ERRα, an orphan nuclear receptor, plays a crucial role in regulating energy metabolism, mitochondrial biogenesis, and various signaling pathways implicated in cell proliferation, differentiation, and survival [, , , , , , , , , , , , , , , ]. As an inverse agonist, XCT790 binds to ERRα, inhibiting its constitutive transcriptional activity and potentially promoting its degradation [, , , ].
Due to its specific targeting of ERRα, XCT790 has emerged as a valuable tool for investigating the biological functions of ERRα and its therapeutic potential in various diseases, including cancer, metabolic disorders, and inflammatory conditions [, , , , , , , , , , , , ].
XCT790 was first described in the literature as a potent and selective inverse agonist of ERRα, with an IC50 value of approximately 0.37 μM . It belongs to a class of compounds that target nuclear receptors, specifically orphan nuclear receptors that do not have known endogenous ligands. This classification places XCT790 among compounds that can influence gene expression by altering receptor activity.
XCT790's molecular structure includes a hydrazone functional group, which is critical for its interaction with ERRα. The compound's structure can be represented as follows:
The structural representation highlights the functional groups that facilitate its biological activity and selectivity .
XCT790 undergoes specific chemical reactions that are crucial for its activity. The compound primarily acts by binding to the ligand-binding domain of ERRα, leading to receptor deactivation and subsequent proteasomal degradation of ERRα. This mechanism is essential for reducing ERRα-mediated transcriptional activity, which is implicated in various cancers .
In vitro studies have demonstrated that XCT790 can induce cell death in various cancer cell lines by activating apoptotic pathways through reactive oxygen species generation and caspase activation .
The mechanism of action of XCT790 involves several key steps:
The effectiveness of XCT790 has been evaluated using various assays, including cell viability assays and combination studies with other chemotherapeutic agents like gemcitabine .
These properties are crucial for researchers looking to utilize XCT790 in experimental settings .
XCT790 has several significant applications in scientific research:
XCT790 (chemical name: 3-[4-(2,4-Bis-trifluoromethylbenzyloxy)-3-methoxyphenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acrylamide) is a potent and selective inverse agonist of estrogen-related receptor alpha (ERRα), a nuclear transcription factor regulating energy metabolism. It binds the ligand-binding domain (LBD) of ERRα with an IC₅₀ of 0.37 µM, disrupting basal transcriptional activity by inducing a conformationally repressed receptor state [1] [4] [6]. Selectivity profiling reveals >25-fold specificity for ERRα over ERRγ, estrogen receptor alpha (ERα), and estrogen receptor beta (ERβ) at concentrations ≤10 µM [4] [6]. This inverse agonism is mechanistically distinct from neutral antagonists, as XCT790 actively suppresses constitutive ERRα activity by promoting proteasomal degradation of the receptor, evidenced by reduced ERRα protein levels in breast cancer (MCF-7) and adrenocortical carcinoma (H295R) cells [6] [10].
XCT790 exerts pharmacological effects by disrupting the interaction between ERRα and key coactivators essential for transcriptional activity. It competitively inhibits the recruitment of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) to ERRα’s activation function-2 (AF-2) domain, thereby suppressing mitochondrial biogenesis and metabolic gene expression [1] [5] [6]. In triple-negative breast cancer (TNBC) cells, XCT790 downregulates PGC-1α protein levels, impairing the transcription of ERRα target genes such as MAO-B and PDK4 [5] [6]. Additionally, XCT790 disrupts steroid receptor coactivator (SRC) binding, further diminishing ERRα’s transcriptional efficacy [6]. The table below summarizes key coactivator interactions modulated by XCT790:
Table 1: XCT790-Mediated Disruption of ERRα-Coactivator Complexes
Coactivator | Function | Effect of XCT790 | Biological Consequence |
---|---|---|---|
PGC-1α | Master metabolic regulator | Inhibits recruitment to ERRα LBD | Suppresses mitochondrial biogenesis genes |
SRC-1/3 | Transcriptional activation | Reduces binding affinity | Attenuates ERRα transcriptional output |
NCOA1 | Chromatin remodeling | Displaces from AF-2 domain | Impairs energy metabolism pathways |
Despite structural homology between ERRα and ERα, XCT790 exhibits no direct binding or antagonism toward classical estrogen receptors (ERα/ERβ) [5] [6] [9]. However, it modulates ER signaling indirectly via protein-protein interactions. In ER-positive breast cancer cells, XCT790 synergizes with the selective ER degrader fulvestrant (ICI 182,780) to accelerate ERα proteolysis, enhancing anti-proliferative effects [6] [9]. This crosstalk arises from shared coactivators (e.g., SRC-1) between ERRα and ERα, allowing XCT790 to sequester limiting pools of transcriptional machinery [5] [9]. Notably, XCT790 does not alter ERβ activity, underscoring its selectivity for ERRα-dependent pathways [6].
Beyond ERRα inhibition, XCT790 exhibits off-target effects via rapid mitochondrial disruption. At concentrations ≥390 nM (≥25-fold below typical ERRα-inhibitory doses), it acts as a proton ionophore, collapsing the mitochondrial membrane potential (ΔΨm) and uncoupling oxidative phosphorylation [1] [2] [3]. This uncoupling depletes cellular ATP within minutes, activating AMP-activated protein kinase (AMPK) independently of upstream kinases LKB1 or CaMKKβ [2] [3] [8]. AMPK activation triggers downstream effects:
Table 2: Mitochondrial and AMPK-Mediated Effects of XCT790
Parameter | Effect of XCT790 | Magnitude | Functional Impact |
---|---|---|---|
Oxygen Consumption Rate (OCR) | ↑↑↑ (Acute increase) | 25–50% above baseline | Uncouples electron transport chain |
ATP Levels | ↓↓↓ (Rapid depletion) | >50% reduction in 15 min | Activates AMPK, inhibits proliferation |
Mitochondrial Membrane Potential | ↓↓↓ (Collapse) | Dose-dependent (10–40 μM) | Induces necrotic cell death |
SOD1/SOD2 Expression | ↓↓ (Suppression) | mRNA/protein reduction | Elevates ROS, ER stress, apoptosis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4